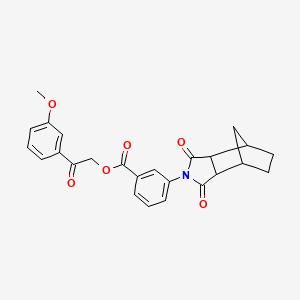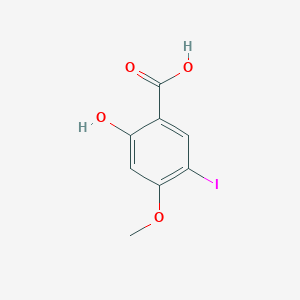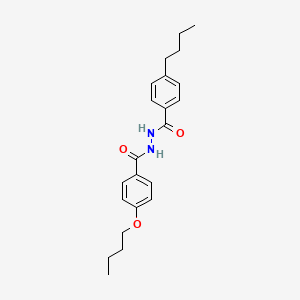
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-methanoisoindolyl benzoate moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxyphenyl-2-oxoethyl intermediate, which can be achieved through Friedel-Crafts acylation of 3-methoxybenzene with an appropriate acyl chloride. The resulting intermediate is then subjected to esterification with 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of substituted benzoates and related derivatives.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methoxyphenyl)-2-oxoethyl benzoate
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 2-(3-methoxyphenyl)-2-oxoethyl 4-methoxybenzoate
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C25H23NO6 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C25H23NO6/c1-31-19-7-3-4-14(12-19)20(27)13-32-25(30)17-5-2-6-18(11-17)26-23(28)21-15-8-9-16(10-15)22(21)24(26)29/h2-7,11-12,15-16,21-22H,8-10,13H2,1H3 |
Clave InChI |
WBVCYIPJVJNVNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
![2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12463059.png)
![4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463070.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12463076.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12463081.png)

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)
![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)

![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
